N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide
Beschreibung
N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic small molecule featuring a piperidine core substituted with a 7-fluoroquinazolin-4-yl group at the 1-position and an N-methylacetamide moiety at the 4-position. The fluoroquinazolinyl group is a heterocyclic aromatic system known for its role in modulating biological activity, particularly in kinase inhibition and anticancer applications . The piperidine scaffold contributes to conformational flexibility, while the acetamide group may enhance solubility or serve as a hydrogen-bond acceptor.
Eigenschaften
IUPAC Name |
N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11(22)20(2)13-5-7-21(8-6-13)16-14-4-3-12(17)9-15(14)18-10-19-16/h3-4,9-10,13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSIAKREVRDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The fluorine atom is introduced via electrophilic fluorination, followed by the formation of the piperidine ring through cyclization reactions. The final step involves the acylation of the piperidine nitrogen with methylacetamide under controlled conditions, such as using a base like triethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process would also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted quinazoline ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s quinazoline ring system allows it to bind to these targets, potentially modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine and acetamide groups contribute to its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Structural Differences and Implications
The compound N-[1-(Chloroacetyl)-4-piperidinyl]-N-methylacetamide () serves as a relevant structural analog. Below is a comparative analysis:
Key Observations:
- Electrophilic vs. Aromatic Substituents : The chloroacetyl group in the analog () confers electrophilicity, making it prone to nucleophilic attack—a trait exploited in covalent drug design. In contrast, the fluoroquinazolinyl group in the target compound may enhance target binding via aromatic interactions .
- Molecular Weight and Complexity: The target compound’s larger structure (C₁₆H₁₈FN₅O vs.
Research Findings and Mechanistic Insights
Structural Determinants of Activity
- Fluoroquinazoline Moiety : The 7-fluoro substitution on quinazoline is associated with improved metabolic stability and binding affinity in kinase inhibitors (e.g., gefitinib analogs) . This group may similarly enhance the target compound’s selectivity.
- Chloroacetyl Analog : The reactive chloroacetyl group in the analog () could enable covalent binding to cysteine residues in target proteins, a strategy used in drugs like ibrutinib. However, this reactivity may also increase off-target effects .
Crystallographic Considerations
The SHELX software suite () is widely employed for small-molecule crystallography, including structure determination of piperidine derivatives.
Biologische Aktivität
N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesizing findings from various studies, including data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to a piperidine ring, which contributes to its pharmacological properties. The presence of the fluorine atom at the 7-position of the quinazoline enhances its biological activity by influencing electronic properties and molecular interactions.
Structural Formula
Antidepressant Activity
Recent studies have evaluated the antidepressant potential of compounds structurally related to N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide. The forced swim test (FST) model demonstrated that certain derivatives exhibited significant reductions in immobility time, indicating potential antidepressant effects.
Table 1: Antidepressant Activity of Related Compounds
| Compound ID | Dose (mg/kg) | Immobility Time Reduction (%) | Statistical Significance |
|---|---|---|---|
| 6a | 40 | 25.3 | p < 0.01 |
| 18a | 40 | 22.9 | p < 0.01 |
| Fluoxetine | 40 | 16.6 | - |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties, particularly in inhibiting the NLRP3 inflammasome pathway. In vitro studies showed that derivatives could reduce pyroptotic cell death and interleukin-1 beta (IL-1β) levels.
Table 2: Anti-inflammatory Activity Results
| Compound ID | Pyroptosis Reduction (%) | IL-1β Inhibition (%) |
|---|---|---|
| Compound 6 | 35 | 18 |
| Compound 7 | 39.2 | 20.3 |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications in the piperidine and quinazoline moieties significantly influenced biological activity. Compounds with longer linkers or additional functional groups exhibited enhanced interactions with biological targets.
Study on Antidepressant Properties
A study published in December 2023 explored the antidepressant effects of various piperidine derivatives, including those structurally similar to N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide. The results indicated that specific structural modifications led to improved efficacy in reducing depressive behaviors in animal models, with compound 6a emerging as a leading candidate due to its significant reduction in immobility time compared to controls .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory capabilities of related compounds, demonstrating that certain derivatives effectively inhibited IL-1β production and reduced pyroptotic cell death by targeting the NLRP3 inflammasome pathway. This study highlighted the potential therapeutic applications of these compounds in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
